molecular formula C19H24N4O3 B5088925 N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5088925
M. Wt: 356.4 g/mol
InChI Key: SNULGPFYHROLSH-UHFFFAOYSA-N
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Description

N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as IPDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPDPB belongs to the class of pyrazole compounds and has a molecular formula of C21H24N4O4.

Mechanism of Action

The mechanism of action of N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and the inflammatory response. Additionally, this compound may modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory enzymes, leading to its potential anti-inflammatory and neuroprotective effects. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, leading to its potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative diseases and its potential anti-inflammatory and analgesic effects. Additionally, this compound has been shown to inhibit tumor growth, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of research is the development of new synthesis methods that are more cost-effective and efficient. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans, including its potential side effects and drug interactions.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit tumor growth. While there are limitations to using this compound in lab experiments, there are several future directions for its study, including the development of new synthesis methods and further research into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 4-piperidinone with isopropylmagnesium bromide, followed by the reaction of the resulting compound with pyrazole-5-carboxylic acid and 1,3-benzodioxole-5-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit tumor growth.

Properties

IUPAC Name

N-[2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13(2)22-9-6-15(7-10-22)23-18(5-8-20-23)21-19(24)14-3-4-16-17(11-14)26-12-25-16/h3-5,8,11,13,15H,6-7,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNULGPFYHROLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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